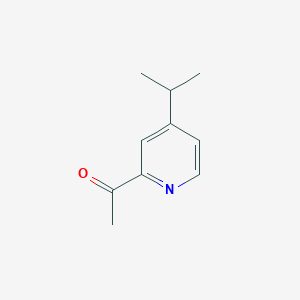

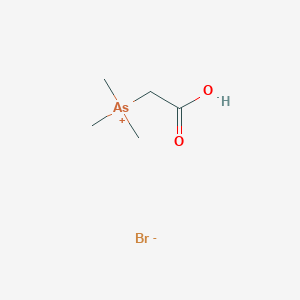

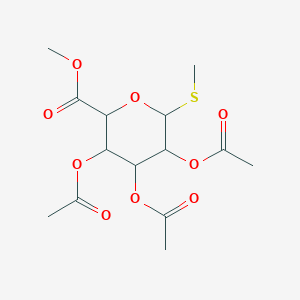

![molecular formula C15H16N8O4 B140648 1,1'-Methylene Bis[Theobromine] CAS No. 77196-87-3](/img/structure/B140648.png)

1,1'-Methylene Bis[Theobromine]

Descripción general

Descripción

Synthesis Analysis

The synthesis of chiral 1,3-diamine ligands based on a 1,1'-methylene-bis framework is detailed in the first paper. This involves the preparation of various mono-, di-, and bridged N-alkyl derivatives. The resolution of one compound and its structural analysis through Cu(I)Br X-ray crystallography is also mentioned, along with its application in catalytic enantioselective transformations .

Molecular Structure Analysis

The molecular structure of related compounds, such as the bis(methylene)-λ4-sulfane, has been analyzed using single-crystal X-ray diffraction. This analysis revealed a bent C=S=C geometry with π-bonds, which suggests that similar bis-compounds like 1,1'-Methylene Bis[Theobromine] may also exhibit interesting structural features .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 1,1'-Methylene Bis[Theobromine]. However, they do provide insights into the reactivity of similar compounds. For instance, the bromination mechanism of bis(pyridin-2-yl) diselenide in methylene chloride and the study of its molecular and crystal structures after reaction with cyclopentene are explored . This suggests that 1,1'-Methylene Bis[Theobromine] could also undergo halogenation reactions and form stable adducts with various substrates.

Physical and Chemical Properties Analysis

The extraordinary stability of bis(methylene)-λ4-sulfane under atmospheric conditions and even at elevated temperatures is highlighted, which could imply that 1,1'-Methylene Bis[Theobromine] might share similar stability characteristics. The electron-density distribution and the slow rotation of the S=C moieties in the bis(methylene)-λ4-sulfane are also discussed, which could be relevant when considering the physical properties of 1,1'-Methylene Bis[Theobromine] .

Aplicaciones Científicas De Investigación

Charge-Transfer Optical Transitions and Fluorescence

1,6- and 1,7-bis(n-octylamino)perylene-3,4:9,10-bis(dicarboximide), similar in structure to 1,1'-Methylene Bis[Theobromine], display charge-transfer optical transitions in the visible spectrum and fluoresce weakly. They undergo reversible oxidation and reduction, as revealed by cyclic voltammetry. These compounds have stable radical cations, indicating potential for developing new photoactive charge transport materials (Ahrens, Tauber, & Wasielewski, 2006).

Synthesis of Methylene-Bridged Bis-1,3-Dicarbonyl Compounds

Iron-catalyzed oxidative reactions of 1,3-dicarbonyl compounds with N,N-dimethylaniline result in the efficient synthesis of methylene-bridged bis-1,3-dicarbonyl derivatives. These compounds are crucial for synthesizing bipyrazoles and substituted 1,4-dihydropyridine, implying applications in organic synthesis and possibly in material science (Li et al., 2009).

Bis-PTA Derivatives and Water-Solubility Studies

Bis-phosphines, structurally akin to 1,1'-Methylene Bis[Theobromine], have been prepared with high yields, displaying significant variations in water solubilities. These compounds' water solubility is influenced by the relative positions of PTA units on the aromatic ring. Such compounds can be pivotal in applications where solubility in water is a crucial factor (Krogstad et al., 2009).

Inhibition of Malignant Glioblastoma Proliferation

Theobromine, closely related to 1,1'-Methylene Bis[Theobromine], has been found to prevent the proliferation of malignant glioblastoma. It negatively regulates Phosphodiesterase-4, Extracellular Signal-regulated Kinase, Akt/mammalian Target of Rapamycin Kinase, and Nuclear Factor-Kappa B, suggesting its potential application in cancer research and treatment (Sugimoto et al., 2014).

Luminescence Sensing and Pesticide Removal

Metal-Organic Frameworks (MOFs) constructed using thiophene-functionalized dicarboxylate (similar to 1,1'-Methylene Bis[Theobromine]) demonstrate efficient luminescent sensory materials. They are highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde. Moreover, these MOFs have shown the potential for recyclable detection of these contaminants and pesticide removal, indicating their application in environmental monitoring and remediation (Zhao et al., 2017).

Safety And Hazards

When handling “1,1’-Methylene Bis[Theobromine]”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Propiedades

IUPAC Name |

1-[(3,7-dimethyl-2,6-dioxopurin-1-yl)methyl]-3,7-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8O4/c1-18-5-16-10-8(18)12(24)22(14(26)20(10)3)7-23-13(25)9-11(17-6-19(9)2)21(4)15(23)27/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLBZHMVLVGVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)CN3C(=O)C4=C(N=CN4C)N(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543955 | |

| Record name | 1,1'-Methylenebis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Methylene Bis[Theobromine] | |

CAS RN |

77196-87-3 | |

| Record name | 1,1'-Methylene bis(theobromine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077196873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Methylenebis(3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-METHYLENE BIS(THEOBROMINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3YLV2M7UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)

![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)